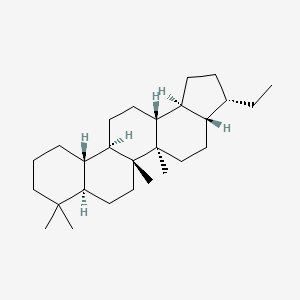
17beta(H),21beta(H)-25,28,30-TRISNORHOPANE
描述
17beta(H),21beta(H)-25,28,30-TRISNORHOPANE is a pentacyclic triterpenoid belonging to the hopane family. These compounds are known for their stability and resistance to degradation, making them valuable in various scientific and industrial applications. The unique structure of this compound includes a hopane skeleton with specific stereochemistry at the 17 and 21 positions, which contributes to its distinctive properties.
属性
IUPAC Name |
(3S,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-6-18-9-10-20-19(18)13-16-26(4)23(20)11-12-24-21-8-7-15-25(2,3)22(21)14-17-27(24,26)5/h18-24H,6-17H2,1-5H3/t18-,19-,20-,21-,22+,23+,24+,26+,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWTZKSVUZWHDP-KOQBJUFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C1CCC3(C2CCC4C3(CCC5C4CCCC5(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@H]2[C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@H]4CCCC5(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17beta(H),21beta(H)-25,28,30-TRISNORHOPANE typically involves the cyclization of squalene or related precursors. The process often requires specific catalysts and reaction conditions to ensure the correct stereochemistry. For instance, the use of Lewis acids or specific enzymes can facilitate the cyclization process, leading to the formation of the desired hopane structure.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as certain bacteria or plants that produce hopanoids. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as hydrothermal synthesis, which involves high temperatures and pressures to achieve the desired product.
化学反应分析
Types of Reactions
17beta(H),21beta(H)-25,28,30-TRISNORHOPANE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: Reduction reactions can modify the degree of unsaturation in the molecule.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce more saturated hopanoids. Substitution reactions can result in a variety of functionalized hopanoids with different chemical and physical properties.
科学研究应用
17beta(H),21beta(H)-25,28,30-TRISNORHOPANE has several scientific research applications, including:
Chemistry: Used as a biomarker in geochemical studies to trace the origin and maturity of organic matter in sediments and petroleum.
Biology: Studied for its role in bacterial cell membranes, where hopanoids contribute to membrane stability and function.
Medicine: Investigated for potential therapeutic applications due to its stability and bioactivity.
Industry: Utilized in the analysis and remediation of oil spills, where hopanoids serve as indicators of biodegradation processes.
作用机制
The mechanism of action of 17beta(H),21beta(H)-25,28,30-TRISNORHOPANE involves its interaction with biological membranes and enzymes. In bacterial membranes, hopanoids like this compound help maintain membrane integrity and fluidity. The compound may also interact with specific enzymes, influencing metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
17beta(H),21beta(H)-bishomohopanol: A similar hopanoid with a hydroxyl group at the 29 position.
17alpha(H),21beta(H)-Hopane: Another hopane isomer with different stereochemistry at the 17 position.
Uniqueness
17beta(H),21beta(H)-25,28,30-TRISNORHOPANE is unique due to its specific stereochemistry and the absence of certain functional groups present in other hopanoids. This uniqueness contributes to its distinct chemical and physical properties, making it valuable for specific applications in geochemistry, biology, and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


